molecular formula C12H10BrN3O B11491055 1-(5-Bromopyridin-2-yl)-3-phenylurea

1-(5-Bromopyridin-2-yl)-3-phenylurea

Cat. No.: B11491055
M. Wt: 292.13 g/mol
InChI Key: FYYOMPJZESEESE-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-2-yl)-3-phenylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a bromopyridine moiety attached to a phenylurea structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyridin-2-yl)-3-phenylurea typically involves the reaction of 5-bromopyridine-2-amine with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromopyridin-2-yl)-3-phenylurea undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

1-(5-Bromopyridin-2-yl)-3-phenylurea has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its structure allows for modifications that can enhance biological activity and selectivity.

    Material Science: It is used in the synthesis of novel materials with unique properties, such as conducting polymers and organic semiconductors.

    Biological Research: The compound is investigated for its interactions with biological targets, including enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-2-yl)-3-phenylurea involves its interaction with specific molecular targets. The bromopyridine moiety can bind to active sites of enzymes or receptors, leading to inhibition or activation of their functions. The phenylurea structure contributes to the overall binding affinity and specificity of the compound. Pathways involved in its mechanism of action may include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

1-(5-Bromopyridin-2-yl)-3-phenylurea can be compared with other similar compounds, such as:

  • 1-(5-Bromopyridin-2-yl)piperidin-3-ol
  • 6-[(5-Bromopyridin-2-yl)iminomethyl]phenol

These compounds share the bromopyridine moiety but differ in their additional functional groups and overall structure. The uniqueness of this compound lies in its phenylurea structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H10BrN3O

Molecular Weight

292.13 g/mol

IUPAC Name

1-(5-bromopyridin-2-yl)-3-phenylurea

InChI

InChI=1S/C12H10BrN3O/c13-9-6-7-11(14-8-9)16-12(17)15-10-4-2-1-3-5-10/h1-8H,(H2,14,15,16,17)

InChI Key

FYYOMPJZESEESE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NC=C(C=C2)Br

Origin of Product

United States

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